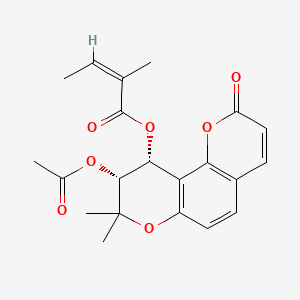![molecular formula C16H12O6 B7782837 3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one](/img/structure/B7782837.png)
3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one” is known as europium trinitrate. It is a chemical compound composed of europium and nitrate ions. Europium trinitrate is often used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Europium trinitrate can be synthesized by reacting europium oxide with nitric acid. The reaction typically involves dissolving europium oxide in concentrated nitric acid, followed by evaporation of the solvent to obtain europium trinitrate crystals. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of europium oxide.
Industrial Production Methods
In industrial settings, europium trinitrate is produced by a similar method, but on a larger scale. The process involves the use of large reactors where europium oxide is dissolved in nitric acid. The solution is then concentrated and crystallized to obtain europium trinitrate. The industrial production process ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Europium trinitrate undergoes various chemical reactions, including:
Oxidation: Europium trinitrate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to europium oxide or other lower oxidation state compounds.
Substitution: The nitrate ions in europium trinitrate can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like sulfuric acid or phosphoric acid can be used to substitute nitrate ions.
Major Products Formed
Oxidation: Higher oxidation state europium compounds.
Reduction: Europium oxide or europium metal.
Substitution: Europium sulfate or europium phosphate.
Aplicaciones Científicas De Investigación
Europium trinitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other europium compounds.
Biology: Utilized in fluorescence microscopy and imaging due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Employed in the production of phosphors for lighting and display technologies.
Mecanismo De Acción
The mechanism by which europium trinitrate exerts its effects is primarily through its interaction with other chemical species. In biological systems, europium trinitrate can bind to specific molecular targets, leading to fluorescence. The pathways involved include energy transfer processes that result in the emission of light.
Comparación Con Compuestos Similares
Similar Compounds
- Europium chloride
- Europium sulfate
- Europium phosphate
Comparison
Europium trinitrate is unique due to its nitrate ions, which confer specific reactivity and solubility properties. Compared to europium chloride, europium trinitrate has different solubility characteristics and reactivity with other chemical species. Europium sulfate and europium phosphate have different anions, leading to variations in their chemical behavior and applications.
Propiedades
IUPAC Name |
3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,17,19-21H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUCICHZHWJHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C(=CC2=C3C1(COC4=C3C=CC(=C4O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=O)C(=CC2=C3C1(COC4=C3C=CC(=C4O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
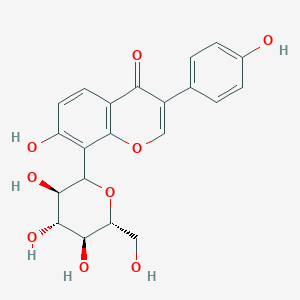
![1-(4-methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782774.png)
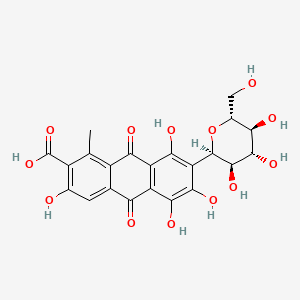
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B7782787.png)
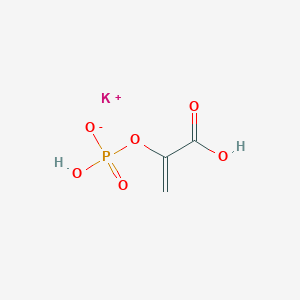
![3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoic acid](/img/structure/B7782814.png)
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoic acid](/img/structure/B7782820.png)
![[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate](/img/structure/B7782825.png)
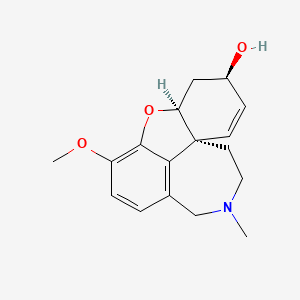
![3-[(E)-2-[[(5R,6R,8aR)-Decahydro-6alpha-hydroxy-5alpha-hydroxymethyl-5,8aalpha-dimethyl-2-methylenenaphthalen]-1-yl]ethenyl]furan-2(5H)-one](/img/structure/B7782839.png)
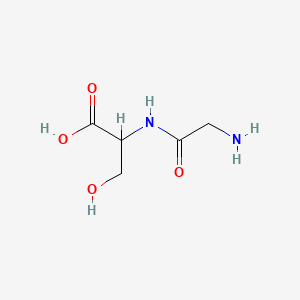
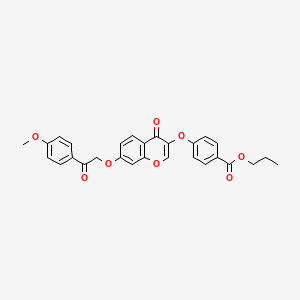
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7782853.png)
